molecular formula C18H18N2O4S2 B11169265 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-phenoxybutanamide

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-phenoxybutanamide

Cat. No.: B11169265
M. Wt: 390.5 g/mol
InChI Key: CXLYMIUIPQFFRW-UHFFFAOYSA-N
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Description

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-phenoxybutanamide is a complex organic compound with a molecular formula of C18H18N2O4S2 and a molecular weight of 390.477 Da . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-phenoxybutanamide involves several steps. One common method includes the reaction of 6-methylsulfonyl-1,3-benzothiazole with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-phenoxybutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-phenoxybutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-phenoxybutanamide can be compared with other similar compounds in the benzothiazole family. Some similar compounds include:

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N2O4S2

Molecular Weight

390.5 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenoxybutanamide

InChI

InChI=1S/C18H18N2O4S2/c1-26(22,23)14-9-10-15-16(12-14)25-18(19-15)20-17(21)8-5-11-24-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,20,21)

InChI Key

CXLYMIUIPQFFRW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCOC3=CC=CC=C3

Origin of Product

United States

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